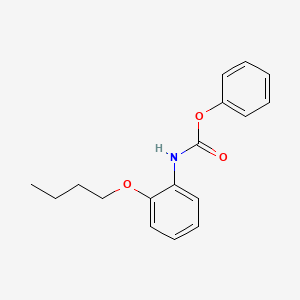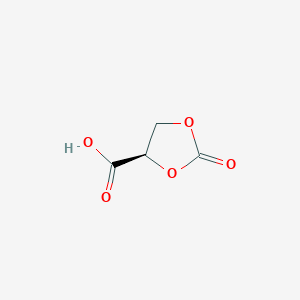
(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid” is a compound that contains a dioxolane ring, which is a type of heterocyclic acetal . The “4R” indicates the configuration of the chiral carbon in the molecule. The “2-oxo” suggests the presence of a carbonyl group (C=O) and the “4-carboxylic acid” indicates the presence of a carboxylic acid functional group (-COOH) on the dioxolane ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through an acetalization reaction . The exact synthetic route would depend on the starting materials and the specific conditions required to selectively form the desired product.Molecular Structure Analysis
The molecular structure of this compound would include a five-membered dioxolane ring with a carbonyl group at the 2-position and a carboxylic acid group at the 4-position . The “4R” configuration would affect the spatial arrangement of these groups around the chiral center.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition, while the carboxylic acid group could participate in acid-base reactions or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would depend on the polarity of its functional groups and its overall molecular structure .科学的研究の応用
Synthesis of Antiviral and Anticancer Drugs
Dioxolane nucleosides are potent antiviral and anticancer drugs. The synthesis of these drugs is complex and requires precise control of stereochemistry. Proteases such as α-chymotrypsin and bovine pancreatic protease can discriminate between diastereomers of related dioxolane compounds, aiding in the synthesis of these important drugs (Janes, Cimpoia, & Kazlauskas, 1999).
Synthesis of D-ribo-phytosphingosine
An efficient method for synthesizing D-ribo-phytosphingosine, a compound with potential therapeutic properties, uses derivatives of 2-oxo-1,3-dioxolane. The process involves α-hydroxyallylation of the Garner aldehyde, followed by microwave-enhanced cross metathesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Preparation of Functionalized Poly(malic acid) Derivatives
Optically active 4-carboxy-2-oxetanones, closely related to 2-oxo-1,3-dioxolanes, have been synthesized and used to create functionalized poly(malic acid) derivatives. These derivatives have applications in reactive polymers, supported catalysts, liquid crystals polymers, and macromolecular prodrugs (Leboucher-Durand, Langlois, & Guérin, 1996).
Esterification of Primary Alcohols
Oxyma derivatives, which include 2-oxo-1,3-dioxolane structures, have shown effectiveness in selective esterifications of primary alcohols. This process is valuable in organic synthesis, where a wide range of carboxylic acids can be esterified with primary alcohols (Wang, Aleiwi, Wang, & Kurosu, 2012).
G Protein-Coupled Receptor (GPCR) Research
Chromen-4-one-2-carboxylic acid derivatives, related to 2-oxo-1,3-dioxolanes, have been synthesized and investigated as potential ligands for GPR55, a GPCR involved in chronic diseases such as inflammation and cancer. These compounds showed a spectrum of efficacies, ranging from agonists to antagonists (Schoeder et al., 2019).
Natural Product Synthesis and Analysis
Studies on volatiles from the metasternal glands of Triatoma species identified new natural dioxolane products. The syntheses of these dioxolanes involved novel methodologies and provided insights into the chemistry of these natural compounds (Bohman et al., 2011).
Antifungal and Antibacterial Properties
Amide derivatives of 1,3-dioxolane, structurally related to 2-oxo-1,3-dioxolane, were synthesized and exhibited significant antifungal and antibacterial activities. These studies open pathways for new antimicrobial agents (Begum et al., 2019).
Liquid Crystal Research
1,3-dioxolane-terminated liquid crystals, developed through multi-step reactions, showed enhanced dielectric anisotropy and birefringence. These findings have implications for the design of advanced liquid crystal displays and other optoelectronic devices (Chen et al., 2015).
Safety and Hazards
特性
IUPAC Name |
(4R)-2-oxo-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZWIZFONXCIY-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

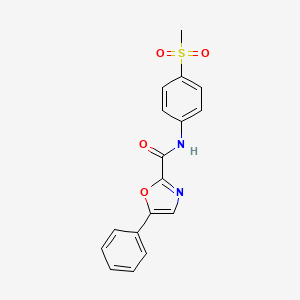
![4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2431881.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)

![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)
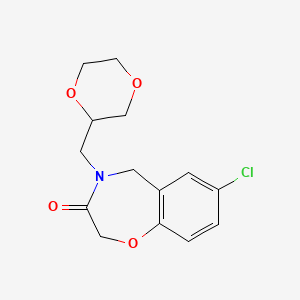
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)
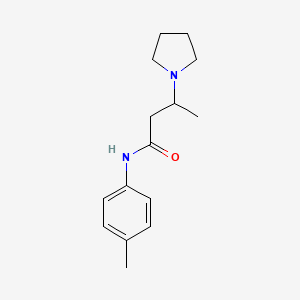
![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)
![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)
![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)
